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molecular formula C20H25NO2 B8497776 [2-Phenyl-3-(4-phenylbutan-2-yl)-1,3-oxazolidin-5-yl]methanol CAS No. 54127-50-3

[2-Phenyl-3-(4-phenylbutan-2-yl)-1,3-oxazolidin-5-yl]methanol

Cat. No. B8497776
M. Wt: 311.4 g/mol
InChI Key: HGZUJEXEMDUYCJ-UHFFFAOYSA-N
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Patent
US04642311

Procedure details

A solution of 95 (7.6 g, 0.025 mol) in pyridine (15 ml) was cooled in an ice bath and p-toluenesulfonyl chloride (4.7 g, 0.025 mol) was added while keeping the internal temperature below 30° C. After stirring for 3 hours at room temperature, a saturated solution of Na2CO3 was added and the mixture extracted with CH2Cl2 (3×). The organic extracts were dried, filtered and concentrated under reduced pressure below 50° C. initially using water aspirator pressure and finally high vacuum to yield the p-toluene sulfonate of 95 (0.025 mol).
Name
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]2[N:11]([CH:12]([CH3:21])[CH2:13][CH2:14][C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=3)[CH2:10][CH:9]([CH2:22][OH:23])[O:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:24]1([CH3:34])[CH:29]=[CH:28][C:27]([S:30](Cl)(=[O:32])=[O:31])=[CH:26][CH:25]=1.C([O-])([O-])=O.[Na+].[Na+]>N1C=CC=CC=1>[CH3:34][C:24]1[CH:29]=[CH:28][C:27]([S:30]([OH:8])(=[O:32])=[O:31])=[CH:26][CH:25]=1.[C:1]1([CH:7]2[N:11]([CH:12]([CH3:21])[CH2:13][CH2:14][C:15]3[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=3)[CH2:10][CH:9]([CH2:22][OH:23])[O:8]2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
7.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1OC(CN1C(CCC1=CC=CC=C1)C)CO
Name
Quantity
15 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
4.7 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 3 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the internal temperature below 30° C
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with CH2Cl2 (3×)
CUSTOM
Type
CUSTOM
Details
The organic extracts were dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure below 50° C. initially using water aspirator pressure and finally high vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O
Name
Type
product
Smiles
C1(=CC=CC=C1)C1OC(CN1C(CCC1=CC=CC=C1)C)CO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.025 mol
YIELD: CALCULATEDPERCENTYIELD 200%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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